1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate
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Overview
Description
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate is a chemical compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of an isopropyl group, a methyl group, and a morpholine ring attached to a phenoxypropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropyl-5-methylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: The 2-isopropyl-5-methylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2-isopropyl-5-methylphenoxy)-2,3-epoxypropane.
Opening of Epoxide Ring: The epoxypropane intermediate is then reacted with morpholine to open the epoxide ring, resulting in the formation of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.
Formation of Oxalate Salt: Finally, the product is treated with oxalic acid to form the oxalate salt of 1-(2-isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2-isopropyl-5-methylphenol, epichlorohydrin, and morpholine are handled in bulk.
Continuous Reaction Systems: Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (R-NH2).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted phenoxypropanolamines.
Scientific Research Applications
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, including its role as a beta-blocker or in cardiovascular research.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate involves its interaction with specific molecular targets:
Beta-Adrenergic Receptors: The compound may act as a beta-blocker, inhibiting the action of adrenaline and noradrenaline on beta-adrenergic receptors.
Signal Transduction Pathways: It can modulate various signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with a similar phenoxypropanolamine structure.
Metoprolol: A beta-blocker used in the treatment of hypertension and angina.
Atenolol: A selective beta1 receptor blocker used to treat cardiovascular diseases.
Uniqueness
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol oxalate is unique due to its specific substitution pattern and the presence of a morpholine ring, which may confer distinct pharmacological properties compared to other beta-blockers.
Properties
IUPAC Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.C2H2O4/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;3-1(4)2(5)6/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVVSZFIGPLPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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